molecular formula C7H8N2O2 B13029944 3-(Aminomethyl)picolinic acid

3-(Aminomethyl)picolinic acid

Cat. No.: B13029944
M. Wt: 152.15 g/mol
InChI Key: PHXQROUITYIKPX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine with an aminomethyl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)picolinic acid typically involves the functionalization of picolinic acid. One common method is the reaction of picolinic acid with formaldehyde and ammonia, which introduces the aminomethyl group at the desired position. The reaction is usually carried out under mild conditions, such as room temperature, to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of 3-(Nitromethyl)picolinic acid, which can be synthesized from picolinic acid through nitration and subsequent reduction. This method allows for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form 3-(Methylamino)picolinic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: 3-(Methylamino)picolinic acid

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(Aminomethyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, it may act as an enzyme inhibitor or modulator of receptor function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: The parent compound with a carboxylic acid group at the second position.

    Nicotinic acid: An isomer with the carboxylic acid group at the third position.

    Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.

Uniqueness

3-(Aminomethyl)picolinic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(aminomethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,4,8H2,(H,10,11)

InChI Key

PHXQROUITYIKPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)CN

Origin of Product

United States

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